
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an azo group (-N=N-) linking a 2,5-dimethoxyphenyl group to a 1,5-diphenyl-1H-pyrazole moiety, making it an interesting subject for studies in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole typically involves the azo coupling reaction. This process starts with the diazotization of 2,5-dimethoxyaniline to form the corresponding diazonium salt. The diazonium salt is then coupled with 1,5-diphenyl-1H-pyrazole under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is primarily based on its ability to interact with biological molecules through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2,5-Dimethoxyphenyl)azo)benzene: Similar structure but lacks the pyrazole ring.
4-((2,5-Dimethoxyphenyl)azo)-1H-pyrazole: Similar but with fewer phenyl groups.
4-((2,5-Dimethoxyphenyl)azo)-1,3-diphenyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is unique due to the combination of its azo group and the 1,5-diphenyl-1H-pyrazole moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
40640-32-2 |
|---|---|
Formule moléculaire |
C23H20N4O2 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2,5-dimethoxyphenyl)-(1,5-diphenylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C23H20N4O2/c1-28-19-13-14-22(29-2)20(15-19)25-26-21-16-24-27(18-11-7-4-8-12-18)23(21)17-9-5-3-6-10-17/h3-16H,1-2H3 |
Clé InChI |
OYWHQRQXYITTEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N=NC2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



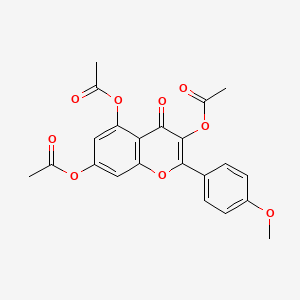

![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
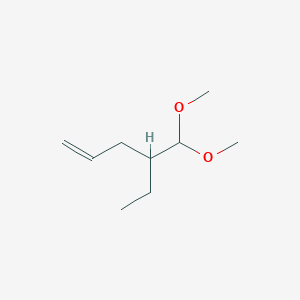

![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)

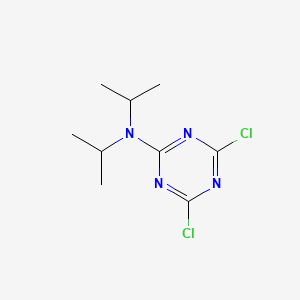
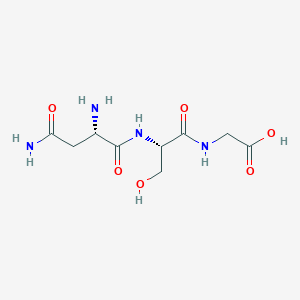


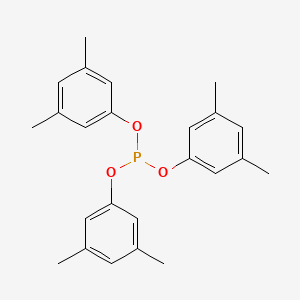
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
